molecular formula C11H9ClN6 B13894833 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine

5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine

Cat. No.: B13894833
M. Wt: 260.68 g/mol
InChI Key: WMWNVONVGFMVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1-methylpyrazolo[3,4-d]pyrimidine with 2-aminopyridine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and heating to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C11H9ClN6

Molecular Weight

260.68 g/mol

IUPAC Name

5-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN6/c1-18-10-7(5-15-18)9(16-11(12)17-10)6-2-3-8(13)14-4-6/h2-5H,1H3,(H2,13,14)

InChI Key

WMWNVONVGFMVJH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)C3=CN=C(C=C3)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.